molecular formula C18H20FN3OS B2806505 4-(2-fluorophenyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide CAS No. 461460-06-0

4-(2-fluorophenyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B2806505
CAS No.: 461460-06-0
M. Wt: 345.44
InChI Key: BDOOUWHCDBFLFW-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 2-fluorophenylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature. The resulting intermediate is then reacted with piperazine-1-carbothioamide under similar conditions to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reagent addition, can optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 4-(2-Fluorophenyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide can be utilized to study protein-ligand interactions and enzyme inhibition. Its potential as a pharmacological tool in drug discovery is also being explored.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials and pharmaceuticals. Its versatility and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism by which 4-(2-Fluorophenyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(2-Fluorophenyl)piperazine-1-carboxamide

  • N-(3-Methoxyphenyl)piperazine-1-carbothioamide

  • 4-(2-Fluorophenyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Uniqueness: 4-(2-Fluorophenyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-(2-fluorophenyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c1-23-15-6-4-5-14(13-15)20-18(24)22-11-9-21(10-12-22)17-8-3-2-7-16(17)19/h2-8,13H,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOOUWHCDBFLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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